Home > Products > Screening Compounds P61861 > IRAK inhibitor 4 trans
IRAK inhibitor 4 trans -

IRAK inhibitor 4 trans

Catalog Number: EVT-256430
CAS Number:
Molecular Formula: C33H35F3N6O3
Molecular Weight: 620.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IRAK inhibitor 4 (trans) is the trans form of IRAK inhibitor 4,which is an interleukin-1 receptor associated kinase 4(IRAK4) inhibitor.
Source

IRAK inhibitor 4 trans was developed through high-throughput screening of compound libraries, which identified potential inhibitors based on their binding affinity to IRAK4. Subsequent optimization efforts focused on enhancing selectivity and potency against this target while minimizing off-target effects.

Classification

IRAK inhibitor 4 trans belongs to a class of small molecule inhibitors specifically targeting kinases. It is characterized by its ability to bind competitively within the ATP-binding pocket of IRAK4, thereby preventing its activation and subsequent downstream signaling.

Synthesis Analysis

Methods

The synthesis of IRAK inhibitor 4 trans typically involves several key steps, including:

  1. Initial Screening: High-throughput screening identifies lead compounds with potential inhibitory activity against IRAK4.
  2. Structure-Activity Relationship Studies: Modifications are made to the lead compounds to optimize their pharmacological properties.
  3. Chemical Synthesis: The final compound is synthesized using established organic chemistry techniques, often involving reactions such as:
    • Benzylamine Coupling: Reacting commercially available precursors with benzylamine in a solvent like dimethylformamide.
    • Reduction Reactions: Utilizing reducing agents such as tin(III) chloride or sodium borohydride to modify functional groups.
    • Cyclization and Coupling: Employing methods like Ullmann coupling to form the final product.

Technical Details

The synthesis process must ensure high yields and purity of the final compound. For instance, one reported method achieved a yield of approximately 34% for the final product through careful optimization of reaction conditions.

Molecular Structure Analysis

Structure

The molecular structure of IRAK inhibitor 4 trans typically features a core scaffold that allows for specific interactions with the binding site of IRAK4. Structural analysis often reveals key functional groups that facilitate hydrogen bonding and hydrophobic interactions with residues in the active site.

Data

Key structural data includes:

  • Molecular Weight: Approximately 325.38 g/mol.
  • Hydrogen Bond Donors/Acceptors: Four hydrogen bond donors and one hydrogen bond acceptor.
  • LogP Value: A ClogP value indicating favorable lipophilicity for drug-like properties.
Chemical Reactions Analysis

Reactions

IRAK inhibitor 4 trans undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: Involves the substitution of halides or other leaving groups with nucleophiles such as amines.
  • Reduction Reactions: Converts nitro groups to amines or other functional groups.
  • Cyclization Reactions: Forms cyclic structures that enhance binding affinity.

Technical Details

The efficiency and selectivity of these reactions are critical for ensuring that the final compound exhibits high potency against IRAK4 while maintaining low toxicity.

Mechanism of Action

Process

The mechanism by which IRAK inhibitor 4 trans exerts its effects involves competitive inhibition of IRAK4's kinase activity. When the compound binds to the ATP-binding site, it prevents ATP from accessing the kinase, thereby blocking phosphorylation events crucial for signal transduction.

Data

In vitro studies have shown that IRAK inhibitor 4 trans can achieve significant inhibition rates (e.g., IC50 values in the nanomolar range), demonstrating its efficacy in disrupting IRAK4-mediated signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

IRAK inhibitor 4 trans typically exhibits:

  • Solubility: Adequate solubility in biological fluids, which is essential for effective pharmacological activity.
  • Stability: Stability under physiological conditions, ensuring prolonged action without rapid degradation.

Chemical Properties

Chemical analyses often reveal:

  • Purity Levels: High purity (>90%) confirmed through techniques like high-performance liquid chromatography.
  • Reactivity Profiles: Characterization of reactivity with various biological targets and assessment of off-target interactions.
Applications

Scientific Uses

IRAK inhibitor 4 trans has potential applications in:

  • Therapeutic Development: As a candidate for treating inflammatory diseases such as rheumatoid arthritis or Crohn's disease.
  • Cancer Research: Investigating its role in modulating immune responses in hematologic malignancies where aberrant IRAK4 signaling is implicated.
  • Drug Discovery: Serving as a lead compound for further modifications aimed at enhancing selectivity and potency against other kinases involved in similar pathways.
Introduction to IRAK4 Signaling and Therapeutic Targeting

Role of IRAK4 in Innate Immunity and Inflammatory Pathways

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) is a master regulator of innate immune responses, acting as the initial kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades. Structurally, IRAK4 contains an N-terminal death domain (DD) for protein-protein interactions and a C-terminal kinase domain. Upon receptor activation, IRAK4 recruits downstream kinases like IRAK1/2 through DD interactions, forming the myddosome complex—a helical oligomeric structure consisting of 6 MyD88, 4 IRAK4, and 4 IRAK2 molecules [1] [2]. This complex serves as a signaling platform for NF-κB and MAPK pathway activation, driving the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and interferons [1] [7].

Notably, IRAK4 exhibits dual functionality: Its kinase activity phosphorylates downstream targets like IRAK1, while its scaffolding role stabilizes the myddosome independently of catalytic activity. Genetic studies reveal that kinase-dead IRAK4 mutants abolish cytokine production but preserve myddosome assembly and NF-κB activation in macrophages, underscoring the dissociation between structural and enzymatic roles [1] [7]. This duality informs therapeutic strategies, as kinase inhibitors may suppress inflammation while sparing scaffold-mediated immune functions.

Table 1: IRAK4-Dependent Signaling Outcomes in Immune Cells

Cellular ContextKinase Activity Required?Scaffold Function Required?Key Downstream Effects
Primary Mouse MacrophagesYes (for cytokines)YesTNF-α, IL-6 production; NF-κB activation
Human MonocytesPartialYesIRF5 nuclear translocation; IFN production
Hematologic MalignanciesYesYesPro-survival signaling; TRAF6 activation

IRAK4 as a Central Node in Toll-like Receptor and IL-1 Receptor Signaling

IRAK4 integrates signals from all TLRs (except TLR3) and IL-1R family receptors. Ligand binding induces TIR domain dimerization, recruiting the adaptor MyD88. IRAK4 then binds MyD88 via homotypic DD interactions, initiating myddosome assembly. This process triggers IRAK4 autophosphorylation at Thr⁃345/Ser⁃346, activating its kinase domain [1] [9]. Activated IRAK4 phosphorylates IRAK1, leading to IRAK1 dissociation from the complex and subsequent TRAF6 ubiquitination. This cascade culminates in:

  • NF-κB translocation to the nucleus,
  • MAPK pathway activation (JNK/p38),
  • IRF5 phosphorylation by IKKβ, enabling nuclear translocation and type I interferon production [7].

Recent studies reveal a non-canonical IRAK4 pathway activated by genotoxic stress. In response to DNA double-strand breaks (e.g., from ionizing radiation), ATR kinase phosphorylates and activates IRAK4 independently of TLR/IL-1R or MyD88. This pathway involves Pellino1-mediated IRAK1 activation and nuclear translocation, where IRAK1 suppresses PIDDosome-mediated apoptosis—a mechanism implicated in tumor radioresistance [9].

Table 2: Components of the Myddosome Signaling Complex

ComponentFunctionStoichiometry in MyddosomeDependency on IRAK4 Kinase Activity
MyD88Scaffold adaptor linking receptors to IRAK46 moleculesNo
IRAK4Initiator kinase; scaffold stabilization4 moleculesPartial (autophosphorylation)
IRAK2Pseudokinase; signal amplification4 moleculesNo

Rationale for Targeting IRAK4 in Immune Dysregulation and Oncogenesis

Dysregulated IRAK4 signaling drives pathologies spanning autoimmune diseases to hematologic malignancies. In autoimmune disorders (e.g., rheumatoid arthritis, lupus), constitutive TLR/IL-1R activation causes IRAK4-dependent overproduction of inflammatory cytokines. Inhibitors like zabedosertib (BAY 1834845) suppress LPS-induced TNF-α and IL-6 in human whole-blood assays by achieving >80% target occupancy, validating IRAK4 as a therapeutic node [10].

In oncogenesis, hyperactive IRAK4 promotes survival and growth in myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and lymphomas. Key mechanisms include:

  • Oncogenic mutations: Hypermorphic MyD88ᴸ²⁶⁵ᴾ in lymphoma constitutively activates IRAK4 and BTK [8],
  • Spliceosome defects: Mutations in U2AF1 or SF3B1 generate oncogenic IRAK4-L isoforms that evade degradation [8],
  • Chromosomal deletions: Del(5q) in MDS disrupts negative regulators of TRAF6, amplifying IRAK4 signaling [8].

Preclinical models demonstrate that IRAK4 inhibition synergizes with FLT3 or BTK inhibitors in leukemia and lymphoma. For example, emavusertib (CA-4948) blocks NF-κB-driven survival in ABC-DLBCL models with MyD88 mutations [6] [8]. Novel inhibitors like 1038620-68-6 (IC₅₀ = 14.44 nM) and IGYZT01060 suppress IRAK4 in sepsis and cancer models, highlighting their therapeutic versatility [4] [6].

Properties

Product Name

IRAK inhibitor 4 trans

Molecular Formula

C33H35F3N6O3

Molecular Weight

620.66

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.